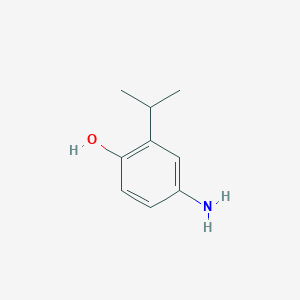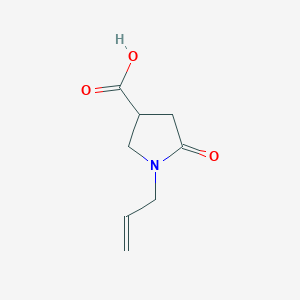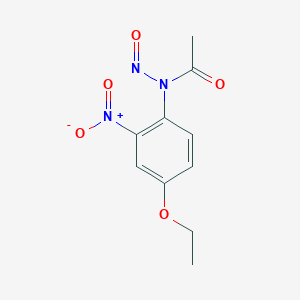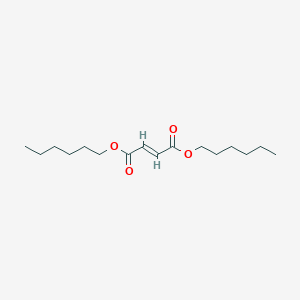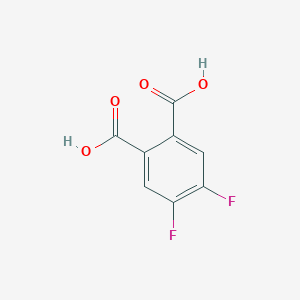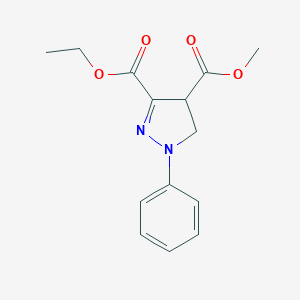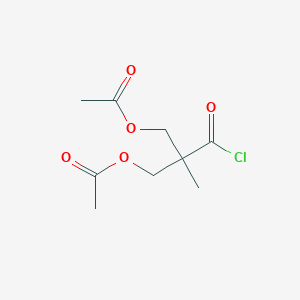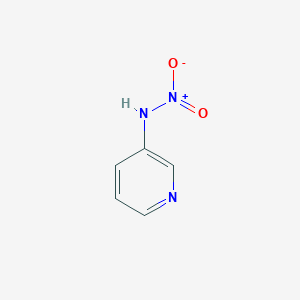
2a,3,4,5-Tetrahydroacenaphthylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2a,3,4,5-Tetrahydroacenaphthylene is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in the scientific community due to its unique molecular structure and potential applications in various fields. This compound is a cyclic alkene that consists of two fused benzene rings and a cyclopentene ring.
Applications De Recherche Scientifique
2a,3,4,5-Tetrahydroacenaphthylene has been extensively studied for its potential applications in various fields. In organic chemistry, it is used as a building block for the synthesis of more complex molecules. It has also been used as a fluorescent probe for the detection of DNA damage. In materials science, it has been incorporated into polymers to improve their mechanical and thermal properties. In addition, it has been investigated for its potential use as a lubricant additive due to its high thermal stability.
Mécanisme D'action
The mechanism of action of 2a,3,4,5-Tetrahydroacenaphthylene is not well understood. However, it is believed to act as an electron donor and acceptor due to its unique molecular structure. This property makes it useful in various applications, including organic synthesis and materials science.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2a,3,4,5-Tetrahydroacenaphthylene. However, it has been shown to exhibit low toxicity in animal studies. Further research is needed to fully understand its potential effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2a,3,4,5-Tetrahydroacenaphthylene in lab experiments is its unique molecular structure, which makes it useful in various applications. However, its limited solubility in water can make it difficult to work with in aqueous environments. In addition, its high cost and limited availability can also be a limitation for some researchers.
Orientations Futures
There are several future directions for the study of 2a,3,4,5-Tetrahydroacenaphthylene. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the investigation of its potential use as a drug delivery system or as a therapeutic agent for various diseases. Additionally, further research is needed to fully understand its mechanism of action and potential effects on human health.
Conclusion:
In conclusion, 2a,3,4,5-Tetrahydroacenaphthylene is a unique compound that has potential applications in various fields, including organic synthesis, materials science, and lubricant additives. Its unique molecular structure makes it useful in many applications, but its limited solubility in water and high cost can be a limitation for some researchers. Further research is needed to fully understand its potential uses and effects on human health.
Méthodes De Synthèse
The synthesis of 2a,3,4,5-Tetrahydroacenaphthylene can be achieved through several methods. The most common method involves the Diels-Alder reaction between cyclopentadiene and 1,2-benzoquinone. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride or boron trifluoride. Other methods include the hydrogenation of acenaphthene and the cyclization of 1,4-dihydroacenaphthylene.
Propriétés
Numéro CAS |
16897-56-6 |
|---|---|
Nom du produit |
2a,3,4,5-Tetrahydroacenaphthylene |
Formule moléculaire |
C12H12 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
3,3a,4,5-tetrahydroacenaphthylene |
InChI |
InChI=1S/C12H12/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1,3,5,7-8,11H,2,4,6H2 |
Clé InChI |
FTHSEFQUTAMMGF-UHFFFAOYSA-N |
SMILES |
C1CC2C=CC3=CC=CC(=C23)C1 |
SMILES canonique |
C1CC2C=CC3=CC=CC(=C23)C1 |
Autres numéros CAS |
16897-56-6 |
Synonymes |
2a,3,4,5-tetrahydroacenaphthylene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




